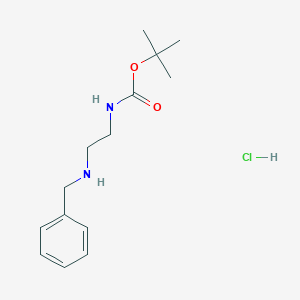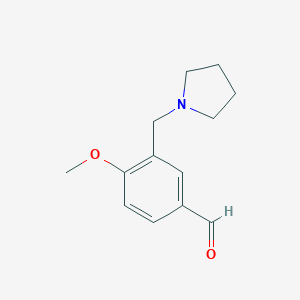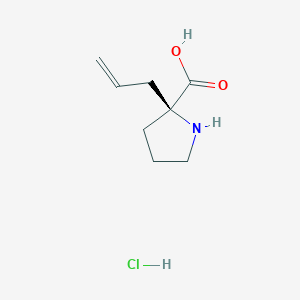
Boc-3,4-dimethoxy-l-phenylalanine
Overview
Description
Boc-3,4-dimethoxy-l-phenylalanine is an organic compound commonly used in the field of synthetic chemistry. It is a derivative of the amino acid phenylalanine, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the phenyl ring is substituted with two methoxy groups at the 3 and 4 positions. This compound is particularly valuable in peptide synthesis due to its stability and ease of removal of the Boc protecting group.
Mechanism of Action
Target of Action
Boc-3,4-dimethoxy-l-phenylalanine is a derivative of L-tyrosine . L-tyrosine is an amino acid that is used in the synthesis of proteins. It is also a precursor to several important substances, including dopamine, norepinephrine, and epinephrine. Therefore, the primary targets of this compound could be the enzymes and receptors involved in these biochemical pathways.
Mode of Action
The Boc (tert-butoxycarbonyl) group is often used in peptide synthesis to protect the amino group . Therefore, the presence of the Boc group may influence the compound’s interaction with its targets.
Biochemical Pathways
This compound is likely involved in the same biochemical pathways as L-tyrosine, given its structural similarity. L-tyrosine is involved in several important pathways, including the synthesis of proteins, catecholamines (dopamine, norepinephrine, and epinephrine), and other bioactive molecules .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, factors such as pH, temperature, and the presence of other molecules could affect its stability and interaction with its targets. Furthermore, the Boc group is sensitive to acidic conditions and can be removed under mild acidic conditions , which could influence the compound’s action in different physiological environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-3,4-dimethoxy-l-phenylalanine typically involves the following steps:
Starting Material: The synthesis begins with l-phenylalanine.
Protection of the Amino Group: The amino group of l-phenylalanine is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium bicarbonate or triethylamine. This forms Boc-l-phenylalanine.
Methoxylation: The phenyl ring is then methoxylated using methanol and a suitable catalyst, such as a palladium complex, to introduce the methoxy groups at the 3 and 4 positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using large-scale reactors to handle the initial protection and subsequent methoxylation reactions.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Quality Control: Ensuring the product meets stringent purity standards through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
Boc-3,4-dimethoxy-l-phenylalanine can undergo various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield 3,4-dimethoxy-l-phenylalanine.
Substitution Reactions: The methoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form corresponding alcohols.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Deprotected Amino Acid: 3,4-dimethoxy-l-phenylalanine.
Substituted Derivatives: Various substituted phenylalanine derivatives depending on the nucleophile used.
Oxidized Products: Quinones or other oxidized forms.
Reduced Products: Alcohols or other reduced forms.
Scientific Research Applications
Boc-3,4-dimethoxy-l-phenylalanine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Boc-l-phenylalanine: Similar structure but lacks the methoxy groups.
Boc-3,4-dihydroxy-l-phenylalanine: Contains hydroxyl groups instead of methoxy groups.
Fmoc-3,4-dimethoxy-l-phenylalanine: Uses a different protecting group (Fmoc) instead of Boc.
Uniqueness
Boc-3,4-dimethoxy-l-phenylalanine is unique due to the presence of both the Boc protecting group and the methoxy substituents on the phenyl ring. This combination provides specific reactivity and stability, making it particularly useful in synthetic applications where selective protection and deprotection are required.
Properties
IUPAC Name |
(2S)-3-(3,4-dimethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO6/c1-16(2,3)23-15(20)17-11(14(18)19)8-10-6-7-12(21-4)13(9-10)22-5/h6-7,9,11H,8H2,1-5H3,(H,17,20)(H,18,19)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADWMFTMMXMHMHB-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)OC)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)OC)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80445536 | |
| Record name | boc-3,4-dimethoxy-l-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80445536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127095-97-0 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3-methoxy-O-methyl-L-tyrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127095-97-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | boc-3,4-dimethoxy-l-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80445536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-amino-6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B111496.png)







![(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethylamine](/img/structure/B111574.png)




